molecular formula C23H18ClN3O2 B10876699 3-{[(E)-(4-chlorophenyl)methylidene]amino}-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one

3-{[(E)-(4-chlorophenyl)methylidene]amino}-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one

Cat. No.: B10876699
M. Wt: 403.9 g/mol
InChI Key: APZQDHATILURDC-AFUMVMLFSA-N
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Description

3-{[(4-CHLOROPHENYL)METHYLENE]AMINO}-2-[(2-METHYLPHENOXY)METHYL]-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core substituted with a 4-chlorophenylmethyleneamino group and a 2-methylphenoxymethyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-CHLOROPHENYL)METHYLENE]AMINO}-2-[(2-METHYLPHENOXY)METHYL]-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the 4-chlorophenylmethyleneamino and 2-methylphenoxymethyl groups through condensation and substitution reactions. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures and environmental considerations are also crucial in the industrial synthesis to minimize the impact on workers and the environment.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-CHLOROPHENYL)METHYLENE]AMINO}-2-[(2-METHYLPHENOXY)METHYL]-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-{[(4-CHLOROPHENYL)METHYLENE]AMINO}-2-[(2-METHYLPHENOXY)METHYL]-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival, while its antimicrobial activity may result from disrupting bacterial cell membranes or interfering with essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    4-CHLORO-2-METHYLQUINAZOLINONE: A structurally similar compound with different substituents, showing distinct biological activities.

    2-PHENOXYMETHYLQUINAZOLINONE: Another related compound with a phenoxymethyl group, used in various chemical and biological studies.

    4-CHLOROPHENYLQUINAZOLINONE: A compound with a 4-chlorophenyl group, known for its potential therapeutic applications.

Uniqueness

3-{[(4-CHLOROPHENYL)METHYLENE]AMINO}-2-[(2-METHYLPHENOXY)METHYL]-4(3H)-QUINAZOLINONE stands out due to its unique combination of substituents, which confer specific chemical properties and biological activities

Properties

Molecular Formula

C23H18ClN3O2

Molecular Weight

403.9 g/mol

IUPAC Name

3-[(E)-(4-chlorophenyl)methylideneamino]-2-[(2-methylphenoxy)methyl]quinazolin-4-one

InChI

InChI=1S/C23H18ClN3O2/c1-16-6-2-5-9-21(16)29-15-22-26-20-8-4-3-7-19(20)23(28)27(22)25-14-17-10-12-18(24)13-11-17/h2-14H,15H2,1H3/b25-14+

InChI Key

APZQDHATILURDC-AFUMVMLFSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC2=NC3=CC=CC=C3C(=O)N2/N=C/C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=CC=C1OCC2=NC3=CC=CC=C3C(=O)N2N=CC4=CC=C(C=C4)Cl

Origin of Product

United States

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